Cas no 2090614-63-2 (2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one)

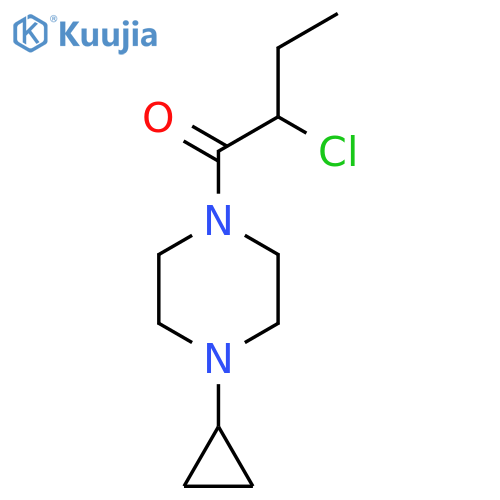

2090614-63-2 structure

商品名:2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- AKOS026709979

- 2090614-63-2

- F1907-5584

- 2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one

- 1-Butanone, 2-chloro-1-(4-cyclopropyl-1-piperazinyl)-

- 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one

-

- インチ: 1S/C11H19ClN2O/c1-2-10(12)11(15)14-7-5-13(6-8-14)9-3-4-9/h9-10H,2-8H2,1H3

- InChIKey: KDZPFRZKSJRAEZ-UHFFFAOYSA-N

- ほほえんだ: ClC(CC)C(N1CCN(CC1)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 230.1185909g/mol

- どういたいしつりょう: 230.1185909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 23.6Ų

じっけんとくせい

- 密度みつど: 1.204±0.06 g/cm3(Predicted)

- ふってん: 343.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 7.63±0.70(Predicted)

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-5584-2.5g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5584-1g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-5584-5g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| TRC | C195916-1g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 1g |

$ 570.00 | 2022-04-01 | ||

| TRC | C195916-100mg |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 100mg |

$ 95.00 | 2022-04-01 | ||

| Life Chemicals | F1907-5584-0.25g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-5584-0.5g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | C195916-500mg |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 500mg |

$ 365.00 | 2022-04-01 | ||

| Life Chemicals | F1907-5584-10g |

2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one |

2090614-63-2 | 95%+ | 10g |

$1684.0 | 2023-09-07 |

2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

2090614-63-2 (2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量